2-Chloro-4-fluoro-3-nitropyridine
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Overview
Description
2-Chloro-4-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-nitropyridine typically involves the nitration of 2-Chloro-4-fluoropyridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: The major product is 2-Chloro-4-fluoro-3-aminopyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used but can include pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Chloro-4-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its role in medicinal chemistry, particularly in the design of molecules with specific biological targets. It can be used to synthesize compounds that interact with enzymes, receptors, or other biomolecules.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, dyes, and other industrial products to impart desired properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitropyridine
- 2-Fluoro-4-nitropyridine
- 2-Chloro-3-nitropyridine
Uniqueness
2-Chloro-4-fluoro-3-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a nitro group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse chemical compounds. The fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it suitable for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZHJILDDBQJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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